N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3,5-dimethylisoxazole-4-sulfonamide
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Overview
Description
The compound “N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3,5-dimethylisoxazole-4-sulfonamide” is a derivative of benzo[d][1,3]dioxol-5-yl, which is a key component in many potent drugs . The benzo[d][1,3]dioxol-5-yl group has been found in potent cyclooxygenase inhibitors, anti-convulsant, antioxidants, anti-inflammatory agents, analgesic, anti-microbial, anti-tubercular, antiviral, schistosomiasis, anti-platelet and anti-tumoral activities .
Synthesis Analysis
The synthesis of benzo[d][1,3]dioxol-5-yl derivatives often involves the use of computer-aided drug discovery approaches . A series of N-(benzo[d][1,3]dioxol-5-yl)-2-(one-benzylthio) acetamides were designed and synthesized . The Schiff base method is also commonly used for the synthesis of organic NLO materials .Molecular Structure Analysis
The molecular structure of benzo[d][1,3]dioxol-5-yl derivatives can be determined using various techniques such as Single-Crystal X-ray Diffraction (SCXRD), FT-IR, FT-Raman, UV–Visible, proton (1H) and carbon (13C) NMR . The structure can also be resolved by determining the functional groups from FT-IR and FT-Raman spectra .Chemical Reactions Analysis
The chemical reactions involving benzo[d][1,3]dioxol-5-yl derivatives are often studied using various spectroscopic techniques and density functional theory calculations . The HOMO–LUMO energy gap can establish the charge transition contained by the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of benzo[d][1,3]dioxol-5-yl derivatives can be predicted using various in silico tools . These tools can calculate various molecular properties relevant to drug motifs which includes the prediction of ADME properties, BBB penetration and solubility .Scientific Research Applications
Plant Growth Regulation
This compound has been studied for its potential as an auxin receptor agonist , which can significantly promote root growth in plants like Arabidopsis thaliana and Oryza sativa. It enhances root-related signaling responses, which could be beneficial for increasing crop yields .
Medicinal Chemistry
In medicinal applications, derivatives of this compound have been explored for their cyclooxygenase inhibitory properties, which are important in the treatment of inflammation and pain. Additionally, they have been investigated for antioxidant, anti-convulsant, and anti-tumoral activities .
Agriculture
The compound’s derivatives have shown promise in agriculture, particularly as phytohormone derivatives that act as plant growth regulators. This could lead to the development of crops with improved root systems for better nutrient uptake .
Biotechnology
In biotechnology, the compound’s derivatives are used to design more potent drugs through Quantitative Structure-Activity Relationship (QSAR) studies. These studies help in predicting the molecular properties and drug-likeness of new compounds .
Environmental Science
While specific environmental applications of this compound were not directly found, its derivatives’ properties such as bioavailability and solubility are important factors in environmental toxicity studies and the development of eco-friendly agrochemicals .
Chemical Synthesis
The compound and its derivatives are valuable in chemical synthesis, particularly in the creation of nonlinear optical (NLO) materials . These materials have applications in photonics and optoelectronics, which are crucial for developing advanced technologies .
Anticancer Research
Recent studies have focused on synthesizing derivatives of this compound to evaluate their anticancer activity . These derivatives have been tested against various cancer cell lines, indicating their potential use in cancer treatment .
Flavoring Substance
Although not directly related to the compound , similar structures have been synthesized to be used as flavoring substances in food, highlighting the versatility of this chemical scaffold in different applications .
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to have anticancer activity . They are known to interact with various cancer cell lines, indicating that their targets could be proteins or enzymes involved in cell proliferation and survival .
Mode of Action
Similar compounds have been reported to induce cell cycle arrest and apoptosis in cancer cells . This suggests that N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3,5-dimethylisoxazole-4-sulfonamide might interact with its targets to disrupt normal cell cycle progression and induce programmed cell death .
Biochemical Pathways
Given its potential anticancer activity, it might affect pathways related to cell cycle regulation and apoptosis . Disruption of these pathways can lead to cell cycle arrest and programmed cell death, thereby inhibiting the growth of cancer cells .
Pharmacokinetics
Similar compounds have been reported to obey lipinski’s rule of five, suggesting good bioavailability .
Result of Action
Similar compounds have been reported to induce cell cycle arrest and apoptosis in cancer cells . This suggests that N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3,5-dimethylisoxazole-4-sulfonamide might have similar effects.
properties
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O6S/c1-9-15(10(2)23-17-9)24(19,20)16-6-5-12(18)11-3-4-13-14(7-11)22-8-21-13/h3-4,7,12,16,18H,5-6,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZPUBWLSCLIQFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCCC(C2=CC3=C(C=C2)OCO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3,5-dimethylisoxazole-4-sulfonamide |
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